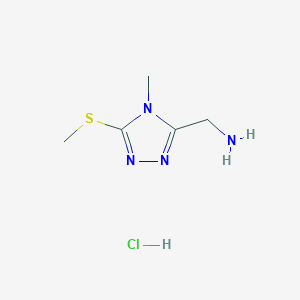
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol
説明
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol, also known as 2E-HDPE, is an organic compound that has been studied in various scientific fields due to its unique properties. It has been used in a variety of applications, ranging from drug synthesis to biochemistry and physiology.
科学的研究の応用
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in asymmetric catalysis. It has also been used to study the structure and reactivity of organic molecules. In addition, it has been used to study the mechanism of action of enzymes, to study the structure and function of proteins, and to study the properties of various biological systems.
作用機序
The mechanism of action of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is not yet fully understood. However, it is believed that it acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it can be used to study the structure and reactivity of organic molecules, as well as the mechanism of action of enzymes. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it has a relatively short shelf life.
将来の方向性
There are a number of potential future directions for the use of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol. It could be used to study the structure and function of proteins, as well as to study the properties of various biological systems. In addition, it could be used to develop new drugs and therapies, as well as to develop new catalysts and ligands. Finally, it could be used to study the structure and reactivity of organic molecules, as well as to study the mechanism of action of enzymes.
特性
IUPAC Name |
(2E)-2-hydrazinylidene-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLTHBDEQYJJR-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/N)/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



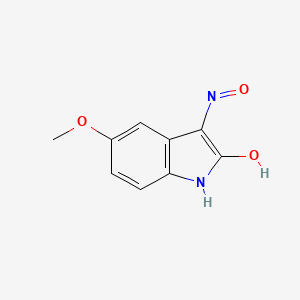

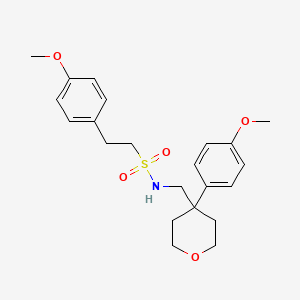
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)

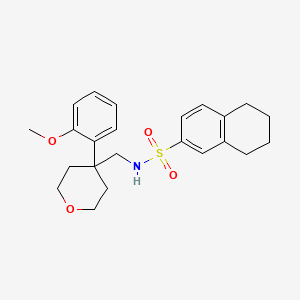



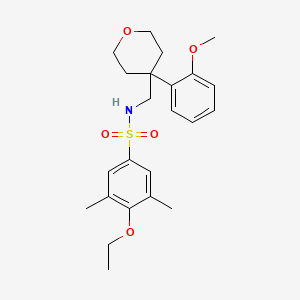
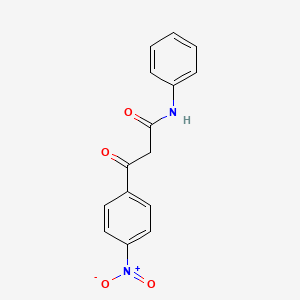
![2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ethyl]amine](/img/structure/B3211609.png)
![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)
